molecular formula C18H14ClFN2O3S2 B2758486 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034401-98-2

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2758486
CAS No.: 2034401-98-2
M. Wt: 424.89
InChI Key: ZHKPJKOWKGNSHM-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a 3-chloro-4-fluorophenyl group and a hydroxyethyl bridge substituted with thiophen-2-yl and thiophen-3-yl moieties.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S2/c19-13-8-12(3-4-14(13)20)22-17(24)16(23)21-10-18(25,11-5-7-26-9-11)15-2-1-6-27-15/h1-9,25H,10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPJKOWKGNSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14ClF N2O4S
  • Molecular Weight : 408.83 g/mol
  • CAS Number : 2319851-82-4

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors involved in neuropharmacology and cancer therapy. The specific mechanism for this compound is still under investigation; however, it is hypothesized to modulate pathways related to stress responses and reward systems, similar to other compounds targeting RXFP3 receptors .

In Vitro Studies

  • Agonist Activity : Preliminary studies suggest that this compound may exhibit agonist activity at certain receptors, which could influence neurochemical pathways. For instance, compounds with structural similarities have shown significant agonist activity at RXFP3 and RXFP4 receptors with EC50 values in the low nanomolar range .
  • Cell Viability and Cytotoxicity : In vitro assays have indicated that while the compound may enhance cellular responses at lower concentrations, higher doses could lead to cytotoxic effects on various cell lines, including Jurkat T cells. The EC50 values observed in these studies vary widely depending on the assay conditions .

Case Studies

A notable study investigated the effects of a structurally related compound on food intake and stress response in animal models. The results demonstrated that the compound could mimic relaxin-induced increases in food intake when administered via intracerebroventricular infusion, suggesting its potential role in appetite regulation and stress management .

Data Tables

Study Biological Activity EC50 Values (nM) Notes
Study 1Agonist at RXFP382High lipophilicity limits BBB permeability
Study 2Cytotoxicity in Jurkat T cells0.88 - 2.70Higher concentrations lead to cytotoxicity
Study 3Mimics relaxin effectsNot specifiedAdministered via ICV infusion

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a fluorinated chlorophenyl group, ethanediamide backbone, and dual thiophene substitutions. Below is a detailed comparison with analogs from the provided evidence:

Structural Analogues

2.1.1. N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide ()

  • Key Differences: Replaces the hydroxyethyl-thiophene substituents with a dimethylamino group and a 1-methylindole moiety.

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()

  • Key Differences : Features a benzamide core with a single thienylidene group and fluorophenyl substitution.
  • Crystallographic data (R factor = 0.034) confirm structural stability, a trait possibly shared with the target compound if similar packing interactions exist .

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide ()

  • Key Differences : Cyclopropane and tetrahydrofuran rings replace the ethanediamide backbone and thiophenes.
  • Implications : The rigid cyclopropane may enhance metabolic stability but reduce conformational flexibility compared to the target compound’s hydroxyethyl bridge .
Functional Analogues

3-Chloro-N-phenyl-phthalimide ()

  • Key Differences : Phthalimide core vs. ethanediamide; lacks thiophene substituents.
  • Implications : Widely used in polymer synthesis due to thermal stability. The target compound’s ethanediamide group may offer superior hydrogen-bonding capacity for coordination chemistry .

2.2.2. Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) ()

  • Key Differences: Trifluoromethylimino-thiazolidine core vs. ethanediamide.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide Ethanediamide 3-Chloro-4-fluorophenyl; dual thiophenes Potential agrochemical/polymer use -
N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]ethanediamide Ethanediamide Dimethylamino; 1-methylindole Enhanced solubility via polar groups
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Benzamide Fluorophenyl; thienylidene High crystallinity (R = 0.034)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chlorophenyl Polymer precursor
Flubenzimine Thiazolidinylidene Trifluoromethylimino; phenyl Pesticide

Q & A

Q. Methodological insight :

  • Synthesize analogs with single thiophene substitutions and compare inhibitory potency via dose-response assays .

Advanced: How to resolve discrepancies in solubility data across different solvent systems?

Answer:
Reported solubility variations (e.g., DMSO vs. aqueous buffers) stem from polarity and hydrogen-bonding differences. Strategies:

  • Solubility parameter analysis : Calculate Hansen parameters to identify optimal co-solvents (e.g., PEG-400) .
  • Microscopy : Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

Basic: What are the key stability considerations under varying pH and temperature?

Answer:

  • pH stability : The amide bond hydrolyzes rapidly at pH < 3 or > 10. Use buffered solutions (pH 6–8) for storage .
  • Thermal stability : Decomposition occurs above 150°C (DSC data). Store at -20°C under inert atmosphere .

Advanced: How can computational methods guide derivative design to enhance metabolic stability?

Answer:

  • Metabolite prediction : Use software like GLORY or ADMET Predictor to identify vulnerable sites (e.g., thiophene oxidation) .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on phenyl rings to block CYP450-mediated metabolism .

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